molecular formula C23H20N4O3 B11970600 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11970600
M. Wt: 400.4 g/mol
InChI Key: DBZSHJLAPLDFKY-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method for synthesizing similar compounds involves a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is carried out in an ethanolic solution under ultrasound irradiation, which enhances the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with analogous structures, such as imidazo[1,2-a]pyridines and 2-propanone, 1-(4-methoxyphenyl)- .

Uniqueness

What sets 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups and ring structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-3-[(4-methoxyphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H20N4O3/c1-29-18-10-6-16(7-11-18)24-15-20-22(25-17-8-12-19(30-2)13-9-17)26-21-5-3-4-14-27(21)23(20)28/h3-15,25H,1-2H3

InChI Key

DBZSHJLAPLDFKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=C(C=C4)OC

Origin of Product

United States

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